p-Tolyl isobutyrate

Catalog No.
S1513435
CAS No.
103-93-5
M.F
C11H14O2
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Tolyl isobutyrate

CAS Number

103-93-5

Product Name

p-Tolyl isobutyrate

IUPAC Name

(4-methylphenyl) 2-methylpropanoate

Molecular Formula

C11H14O2

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C11H14O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3

InChI Key

UPPSFGGDKACIKP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C(C)C

Solubility

insoluble in water; soluble in oils
miscible (in ethanol)

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C(C)C

Food Science Research

p-Tolyl isobutyrate is recognized as a Generally Recognized As Safe (GRAS) flavoring agent by the U.S. Food and Drug Administration (FDA) []. This designation signifies its safety for human consumption in specific quantities and food categories. However, detailed research on its specific effects or interactions within the human body is limited.

Chemical Research

p-Tolyl isobutyrate serves as a building block for the synthesis of more complex molecules. Studies have explored its use in the preparation of various compounds, including:

  • Esters: Researchers have investigated the synthesis of novel esters derived from p-tolyl isobutyrate, with potential applications in areas like liquid crystals and pharmaceuticals [].
  • Heterocycles: Studies have explored the utilization of p-tolyl isobutyrate in the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon [].

p-Tolyl isobutyrate, with the chemical formula C₁₁H₁₄O₂, is an aromatic ester classified as a phenol ester. It is characterized by its structure, which features a p-tolyl group (a para-methylphenyl) attached to an isobutyric acid moiety. This compound has a molecular weight of approximately 178.23 g/mol and is known for its pleasant odor, making it suitable for use in fragrances and flavorings. The compound has a boiling point of about 241.5 °C and a melting point of approximately 17.09 °C, with a specific gravity of 0.994 .

Data on the specific mechanism of action of p-tolyl isobutyrate in biological systems is limited. However, its fruity and floral aroma likely arises from its interaction with olfactory receptors in the nose [].

While generally regarded as safe for use in food flavorings [], p-tolyl isobutyrate may exhibit mild skin irritation upon prolonged contact [].

Typical of esters, including hydrolysis, transesterification, and esterification.

  • Hydrolysis: In the presence of water and an acid or base catalyst, p-tolyl isobutyrate can be hydrolyzed to yield p-tolyl alcohol and isobutyric acid.
  • Transesterification: This reaction can occur with other alcohols to form different esters.
  • Esterification: It can be synthesized from p-tolyl alcohol and isobutyric acid under acidic conditions.

Specific reaction conditions have been documented, such as using aluminum trichloride as a catalyst at elevated temperatures .

Studies have assessed the biological safety of p-tolyl isobutyrate. It has been evaluated for various toxicological endpoints including genotoxicity, reproductive toxicity, and skin sensitization. The results indicate that p-tolyl isobutyrate is not expected to be genotoxic and exhibits low toxicity in repeated dose studies. Notably, it does not show significant phototoxicity or photoallergenicity .

p-Tolyl isobutyrate can be synthesized through several methods:

  • Esterification Reaction: Combining p-tolyl alcohol with isobutyric acid using an acid catalyst.
  • Transesterification: Reacting p-tolyl acetate with isobutyric acid.
  • Enzymatic Synthesis: Using lipase enzymes under controlled temperatures (50-60 °C) to achieve high yields .

The yield from these methods can vary; for instance, one method achieved a yield of 93% using specific reaction conditions .

p-Tolyl isobutyrate shares structural similarities with several other aromatic esters. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
Ethyl p-tolyl carbonate22719-81-90.91
p-Tolyl acetate140-39-60.90
4-(Hydroxymethyl)phenyl pivalate59012-91-80.91
2-Hydroxy-4-methylphenyl isobutyrate52589-39-60.91

Uniqueness

What sets p-tolyl isobutyrate apart from these compounds is its specific combination of aromatic characteristics and its favorable safety profile for use in consumer products. Its unique structure allows it to exhibit distinct olfactory properties while maintaining low toxicity levels compared to similar esters.

Esterification Methods and Optimization

Acid-Catalyzed Esterification (Fischer Esterification)

The primary synthetic route for p-tolyl isobutyrate involves the direct esterification of para-cresol with isobutyric acid under acid-catalyzed conditions. This Fischer esterification process proceeds through a well-established mechanism where the carboxylic acid reacts with the phenolic alcohol in the presence of a strong acid catalyst to form the desired ester and water as a byproduct. The reaction demonstrates characteristic equilibrium behavior, requiring careful optimization of reaction conditions to achieve maximum conversion yields.

The standard Fischer esterification protocol for p-tolyl isobutyrate synthesis typically employs sulfuric acid or para-toluenesulfonic acid as catalysts, with reaction temperatures ranging from 120°C to 150°C. The mechanism involves initial protonation of the carbonyl oxygen of isobutyric acid, followed by nucleophilic attack from the para-cresol molecule, ultimately leading to the formation of the ester bond with concurrent water elimination. Research indicates that the reaction rate and equilibrium position can be significantly influenced by the molar ratio of reactants, with excess para-cresol generally favoring forward reaction completion.

Optimization studies have revealed that catalyst loading plays a crucial role in reaction efficiency. Typical catalyst concentrations range from 1-5 weight percent relative to the total reaction mass, with higher concentrations potentially leading to side reactions and product degradation. Temperature control represents another critical parameter, as excessive temperatures can promote decomposition reactions while insufficient heat results in slow reaction kinetics and poor conversion rates.

Catalytic Systems for Enhanced Reactivity

Beyond traditional acid catalysis, enzymatic systems have emerged as viable alternatives for p-tolyl isobutyrate synthesis. Lipase-catalyzed esterification offers several advantages including enhanced selectivity, milder reaction conditions, and reduced environmental impact. Research has demonstrated that lipases from porcine pancreas and Rhizomucor miehei can effectively catalyze the formation of para-cresyl esters, including p-tolyl isobutyrate, under non-solvent conditions.

The enzymatic approach typically operates at temperatures between 40°C and 60°C, significantly lower than traditional acid-catalyzed methods. Studies have shown that the addition of small amounts of phosphate buffer at physiological pH can enhance conversion rates, with maximum conversions reaching 74.4% for similar para-cresyl ester syntheses. The enzymatic method demonstrates particular effectiveness with shorter chain carboxylic acids, making it well-suited for isobutyric acid esterification.

Heterogeneous catalytic systems represent another advanced approach for p-tolyl isobutyrate synthesis. Ion exchange resins such as Amberlyst 36 and Amberlyst 70 have been successfully employed for similar esterification reactions, offering advantages in terms of catalyst recovery and process simplification. These solid acid catalysts demonstrate excellent activity for esterification reactions while eliminating the need for catalyst neutralization and separation steps.

Alternative Synthetic Routes (Keto Ester Intermediates)

A sophisticated alternative synthesis route involves the utilization of keto ester intermediates, specifically through the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with para-cresol under alkaline conditions. This method offers unique advantages in terms of atom economy, as it can theoretically produce two moles of ester product from each mole of cyclobutanedione reactant, representing a significant improvement over traditional single-product esterification routes.

The keto ester intermediate approach proceeds through a complex mechanism involving initial nucleophilic attack of the phenolic alcohol on the cyclobutanedione ring system, followed by ring-opening and subsequent rearrangement to yield the desired isobutyrate ester. This process typically requires strong alkaline catalysts such as sodium alcoholates or potassium hydroxide, with reaction temperatures maintained between 50°C and 130°C depending on the specific protocol employed.

Research has demonstrated that this alternative route can achieve high yields with minimal side product formation when proper reaction conditions are maintained. The process involves careful temperature control during the addition phase, followed by extended reaction times to ensure complete conversion. Typical yields range from 80-95% based on the limiting reactant, with purification accomplished through standard distillation techniques.

Reaction Mechanisms and Kinetics

Protonation-Addition-Deprotonation-Elimination Mechanism (PADPED)

The detailed mechanistic pathway for p-tolyl isobutyrate formation through acid-catalyzed esterification follows the classical PADPED sequence characteristic of Fischer esterification reactions. This multi-step process begins with protonation of the carbonyl oxygen of isobutyric acid by the acid catalyst, significantly enhancing the electrophilicity of the carbonyl carbon and facilitating subsequent nucleophilic attack.

The mechanism proceeds through formation of a tetrahedral intermediate following nucleophilic addition of para-cresol to the activated carbonyl carbon. This intermediate species undergoes internal proton transfer, converting one of the hydroxyl groups into a better leaving group. The subsequent elimination step involves loss of water molecule, driven by the formation of the stable ester bond and regeneration of the acid catalyst.

Kinetic studies of analogous esterification reactions reveal that the rate-determining step typically involves the initial nucleophilic addition of the alcohol to the protonated carbonyl carbon. The overall reaction rate demonstrates strong temperature dependence, following Arrhenius behavior with activation energies typically ranging from 40-60 kilojoules per mole for similar ester formation reactions.

Hydrolysis and Transesterification Pathways

p-Tolyl isobutyrate exhibits characteristic ester reactivity patterns, including susceptibility to both acid-catalyzed and base-catalyzed hydrolysis reactions. Under acidic conditions, the hydrolysis mechanism follows the reverse of the esterification pathway, involving initial protonation of the ester oxygen followed by nucleophilic attack from water molecules. Research indicates that the hydrolysis rate under acidic conditions is generally slower compared to basic conditions due to steric hindrance effects from the isobutyl group.

Base-catalyzed hydrolysis proceeds through a different mechanism involving direct nucleophilic attack of hydroxide ions on the carbonyl carbon, leading to formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and para-cresol. This saponification reaction typically proceeds more rapidly than acid-catalyzed hydrolysis, particularly for sterically hindered esters like p-tolyl isobutyrate.

Transesterification reactions of p-tolyl isobutyrate can be achieved under both acidic and basic conditions, allowing for the preparation of alternative ester derivatives. The basic transesterification mechanism involves nucleophilic attack of an alkoxide ion on the ester carbonyl, forming a tetrahedral intermediate that eliminates the original alkoxy group to yield the new ester product. This reaction pathway has been successfully employed for the synthesis of various p-tolyl ester derivatives using different alcohol substrates.

Computational Modeling of Reaction Energetics (DFT Studies)

Density Functional Theory calculations have provided valuable insights into the energetics and transition states associated with p-tolyl isobutyrate formation and reactivity. Computational studies reveal that the activation barriers for key reaction steps are consistent with experimental observations, with calculated activation energies falling within the range of 20-30 kilocalories per mole for critical bond-forming and bond-breaking processes.

DFT analysis of the Fischer esterification mechanism demonstrates that the protonation step significantly lowers the energy of the carbonyl carbon, making it more susceptible to nucleophilic attack. The calculated transition state geometries show optimal orbital overlap between the nucleophilic oxygen of para-cresol and the electrophilic carbonyl carbon, supporting the proposed mechanistic pathway.

Computational modeling has also been applied to understand the relative reactivity of different ester substrates, including p-tolyl isobutyrate, in various transformation reactions. These studies reveal that the branched nature of the isobutyrate group influences both the kinetics and thermodynamics of subsequent reactions, with steric effects playing a significant role in determining reaction rates and selectivities.

Industrial-Scale Production and Process Engineering

Batch Reactor Optimization

Industrial production of p-tolyl isobutyrate typically employs batch reactor systems optimized for efficient heat and mass transfer while maintaining precise temperature control throughout the reaction sequence. Standard batch reactor configurations include jacketed vessels with efficient agitation systems capable of handling the viscosity changes that occur during ester formation. Typical reactor volumes range from 1000 to 10000 liters, depending on production requirements and facility constraints.

Process optimization studies have established that agitation speed represents a critical parameter for achieving optimal conversion rates. Research demonstrates that stirring speeds below 700 revolutions per minute can result in mass transfer limitations, while speeds exceeding 1000 revolutions per minute provide no additional benefit in terms of reaction rate or conversion. The optimal agitation speed of approximately 700-800 revolutions per minute ensures adequate mixing while minimizing energy consumption and mechanical stress on reactor components.

Temperature control strategies for industrial batch production typically involve gradual heating to the target reaction temperature, followed by precise maintenance within a narrow temperature range throughout the reaction period. Standard operating temperatures range from 130°C to 150°C, with heating rates controlled to prevent thermal decomposition of sensitive reactants or products. Advanced process control systems monitor multiple temperature points within the reactor to ensure uniform heating and prevent localized overheating.

ParameterOptimal RangeImpact on Yield
Temperature130-150°CDirect correlation up to 150°C
Agitation Speed700-800 rpmPlateaus above 700 rpm
Catalyst Loading2-4 wt%Optimal at 3 wt%
Reaction Time4-8 hoursDiminishing returns after 6 hours

Purification Techniques (Distillation, Crystallization)

The purification of crude p-tolyl isobutyrate from industrial synthesis operations relies primarily on vacuum distillation techniques to achieve the high purity levels required for commercial applications. Standard distillation protocols employ multi-stage vacuum systems capable of maintaining pressures below 1 millimeter of mercury, allowing for distillation at reduced temperatures to prevent thermal decomposition.

Typical distillation parameters for p-tolyl isobutyrate purification involve initial distillation at pressures of 0.5-1.0 millimeters of mercury, with the main fraction collected at temperatures between 115-120°C under these reduced pressure conditions. The distillation process typically achieves purities exceeding 97% as determined by gas chromatographic analysis. Multiple distillation stages may be employed for applications requiring ultra-high purity, with each stage providing incremental improvements in product quality.

Pre-distillation treatment of crude reaction mixtures involves neutralization of residual acid catalysts using appropriate neutralizing agents, followed by aqueous washing to remove water-soluble impurities. The organic phase separation is typically accomplished using standard liquid-liquid extraction techniques, with the purified organic layer subjected to preliminary drying before distillation. This pre-treatment sequence ensures optimal distillation performance and minimizes the formation of undesirable byproducts during the purification process.

Distillation StagePressure (mmHg)Temperature (°C)Purity Achieved
Primary0.5-1.0115-12095-97%
Secondary0.3-0.5110-11598-99%
Final Polish0.1-0.3105-110>99.5%

Quality Control Protocols for Purity Assurance

Comprehensive quality control protocols for industrial p-tolyl isobutyrate production encompass multiple analytical techniques to ensure consistent product quality and compliance with specification requirements. Gas chromatographic analysis represents the primary method for purity determination, typically achieving baseline separation of p-tolyl isobutyrate from potential impurities including unreacted starting materials and structural isomers.

Standard gas chromatographic methods employ capillary columns with appropriate stationary phases capable of resolving p-tolyl isobutyrate from closely related compounds. Typical analytical conditions include injection temperatures of 250°C, detector temperatures of 280°C, and programmed temperature ramping from 60°C to 250°C at controlled rates. Quantitative analysis is accomplished using internal standard methodologies or calibrated external standard approaches, with precision typically better than 0.1% relative standard deviation.

Physical property measurements form an essential component of quality assurance protocols, including determination of refractive index, specific gravity, and boiling point under standardized conditions. The refractive index specification for high-purity p-tolyl isobutyrate typically falls within the range of 1.480-1.485 at 20°C, while specific gravity should measure 0.993-0.995 at 25°C. These physical properties serve as rapid quality indicators and can detect the presence of impurities that might not be readily apparent through other analytical methods.

Quality ParameterSpecificationTest MethodFrequency
Purity (GC)≥97.0%Gas ChromatographyEvery batch
Refractive Index1.480-1.485RefractometryEvery batch
Specific Gravity0.993-0.995DensitometryEvery batch
Water Content≤0.1%Karl FischerWeekly
Acid Value≤1.0 mg KOH/gTitrationEvery batch

Aroma Profile and Sensory Characteristics

p-Tolyl isobutyrate is renowned for its complex odor profile, which blends animalic, floral, and fruity notes. At 1.00% concentration in dipropylene glycol, it emits a distinctive aroma reminiscent of lily, narcissus, and green undertones, with a pronounced animalic character [1] [4]. The compound’s high odor strength necessitates dilution in formulations, as its intensity can overwhelm sensory perception at higher concentrations [4]. Its logP value of 2.89 indicates moderate hydrophobicity, which influences its retention and diffusion in fragrance systems [1].

Table 1: Key Odor Characteristics of p-Tolyl Isobutyrate

PropertyDescription
Odor TypeAnimalic with floral-fruity nuances
Odor StrengthHigh (effective at ≤1.00% concentration)
Primary NotesLily, narcissus, green, animalic
Solubility in CarriersCompatible with alcohols and oils

Formulation Strategies in Perfumery and Food Science

In perfumery, p-tolyl isobutyrate serves as a middle-to-base note due to its moderate volatility and persistence. It is frequently blended with aldehydes and woody accords to enhance depth in floral compositions [4]. For example, its animalic undertones complement musk-based profiles, while its green facets balance citrus top notes.

In food flavorings, the compound is approved under FEMA 3075 and FDA 21 CFR 172.515, where it imparts fruity nuances to baked goods and confectionery [1] [5]. Its stability under high-temperature processing makes it suitable for thermally treated products. A typical formulation might combine p-tolyl isobutyrate with vanillin or ethyl maltol to create layered fruit flavors, leveraging its solubility in lipid matrices [1].

Role as a Building Block for Complex Fragrances

The ester functional group in p-tolyl isobutyrate allows for further chemical modifications, such as transesterification or hydrolysis, to synthesize derivatives like p-cresol or isobutyric acid [1]. These intermediates are valuable in creating larger fragrance molecules, such as macrocyclic musks or terpenoid hybrids. For instance, coupling p-tolyl isobutyrate with geraniol via enzymatic catalysis could yield terpene esters with enhanced floral characteristics.

Pharmaceutical and Agrochemical Intermediates

Synthesis of Bioactive Molecules

The 4-methylphenyl group in p-tolyl isobutyrate provides a hydrophobic aromatic platform for drug design. Researchers have explored its use in prodrug synthesis, where the ester moiety improves the bioavailability of polar active pharmaceutical ingredients (APIs). For example, conjugating antiviral agents like acyclovir with p-tolyl isobutyrate could enhance lipid solubility and gastrointestinal absorption [5].

Functionalization in Drug Discovery Pathways

In medicinal chemistry, the compound’s ester linkage serves as a reversible modification site. Hydrogenation of the aromatic ring or substitution at the para-methyl position can generate analogs with tailored pharmacokinetic properties. A 2025 study demonstrated that halogenation of the phenyl ring yields derivatives with increased affinity for neurological targets, such as GABA receptors [5].

Herbicide and Insecticide Derivatives

p-Tolyl isobutyrate’s structural motifs are leveraged in agrochemical synthesis. Its isobutyrate group can be replaced with thiocarbamate chains to create herbicidal agents that inhibit acetyl-CoA carboxylase in weeds [5]. Similarly, coupling the aromatic core with pyrethroid-like structures results in insecticides with enhanced photostability and lower mammalian toxicity.

Polymer and Material Science Applications

Plasticizer and Solvent Functionality

The compound’s compatibility with polyvinyl chloride (PVC) and polyurethanes arises from its non-polar structure and ester groups, which interact with polymer chains to reduce glass transition temperatures ($$ T_g $$). In PVC films, 5–10% p-tolyl isobutyrate improves flexibility without compromising tensile strength [1]. As a solvent, it dissolves hydrophobic resins in coatings, offering an alternative to phthalate-based plasticizers.

Compatibility in Polymer Matrices

p-Tolyl isobutyrate’s solubility parameters ($$ \delta = 18.5 \, \text{MPa}^{1/2} $$) align with those of polystyrene and polyacrylates, enabling homogeneous blending in copolymer systems [1]. Its low vapor pressure (0.00376 mmHg at 25°C) minimizes evaporation during processing, making it suitable for hot-melt adhesives [3].

Table 2: Material Properties of p-Tolyl Isobutyrate in Polymer Science

PropertyValue/Description
Solubility in PolymersCompatible with PVC, polystyrene, PU
Plasticizer EfficiencyReduces $$ T_g $$ by 15–20°C at 10% load
Thermal StabilityStable up to 200°C

Physical Description

Colourless liquid, fruity odou

XLogP3

2.9

Density

d25 1.01
0.990-0.997

UNII

8H719PT14T

Other CAS

103-93-5

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 2-methyl-, 4-methylphenyl ester: ACTIVE

Dates

Modify: 2023-08-15

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